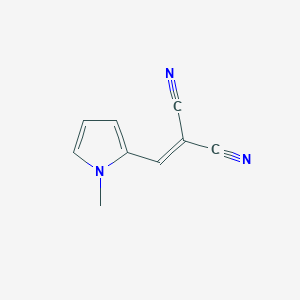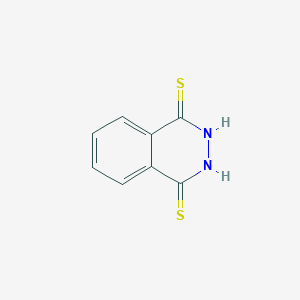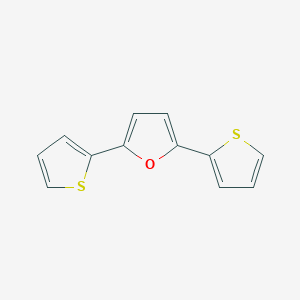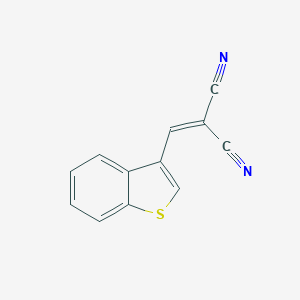
3-Pyridinecarboxaldehyde, 2-mercapto-
Vue d'ensemble
Description
3-Pyridinecarboxaldehyde, 2-mercapto-, also known as 2-Mercapto-3-pyridinecarboxaldehyde (MPCA), is a chemical compound that has gained significant attention in scientific research due to its unique properties. MPCA is a yellow crystalline powder that is soluble in water and organic solvents. It is widely used as a reagent in organic synthesis and has potential applications in various fields, including biochemistry, pharmacology, and materials science.
Mécanisme D'action
The mechanism of action of MPCA is not fully understood. However, it is believed that MPCA binds to metal ions and forms a complex that can interact with enzymes and other proteins. This interaction can result in the inhibition of enzyme activity or the modulation of protein function.
Biochemical and Physiological Effects
MPCA has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that MPCA can inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of the neurotransmitter acetylcholine. MPCA has also been shown to have antioxidant properties, which may have potential therapeutic benefits for diseases such as Parkinson's and Alzheimer's.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of MPCA is its ease of synthesis and low cost, which makes it an attractive option for researchers. MPCA also has a high yield, which means that large quantities can be produced relatively quickly. However, MPCA has some limitations for lab experiments. For example, it is highly reactive and can be sensitive to air and moisture, which can affect its stability and purity.
Orientations Futures
There are many potential future directions for research on MPCA. One area of interest is the development of MPCA-based fluorescent probes for the detection of metal ions in biological samples. Another area of research is the investigation of MPCA as a potential therapeutic agent for the treatment of diseases such as cancer and Alzheimer's. Additionally, the development of new synthetic methods for MPCA could lead to the production of more stable and pure compounds, which could have significant benefits for scientific research.
Méthodes De Synthèse
MPCA can be synthesized by the reaction of 2-pyridinecarboxaldehyde with sodium borohydride and hydrogen sulfide. The reaction results in the formation of MPCA as a yellow solid with a high yield. The synthesis of MPCA is relatively simple and cost-effective, making it an attractive option for researchers.
Applications De Recherche Scientifique
MPCA has been extensively studied for its potential applications in various scientific fields. In biochemistry, MPCA has been used as a fluorescent probe for the detection of metal ions such as copper and zinc. It has also been shown to inhibit the activity of certain enzymes, making it a potential therapeutic agent for the treatment of diseases such as cancer and Alzheimer's.
Propriétés
IUPAC Name |
2-sulfanylidene-1H-pyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NOS/c8-4-5-2-1-3-7-6(5)9/h1-4H,(H,7,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHHXNJFQRKYGKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=S)C(=C1)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NOS | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80977423 | |
| Record name | 2-Sulfanylpyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80977423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.18 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Pyridinecarboxaldehyde, 2-mercapto- | |
CAS RN |
61856-52-8 | |
| Record name | 3-Pyridinecarboxaldehyde, 2-mercapto- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061856528 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Sulfanylpyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80977423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,7-Dibromotricyclo[5.2.1.0^{2,6}]deca-4,8-diene-3,10-dione](/img/structure/B189175.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxy-2-nitro-5-phenylmethoxyphenyl)acetamide](/img/structure/B189177.png)
![2-(4,5-Dimethoxy-2-nitrophenyl)-n-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B189179.png)
![2-methoxy-3-nitro-4-[(E)-2-nitroethenyl]phenol](/img/structure/B189183.png)


![2,5-Dibenzyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B189188.png)
![4,9-Diphenyl-3a,4,9,9a-tetrahydro-4,9-epoxynaphtho[2,3-c]furan-1,3-dione](/img/structure/B189189.png)




